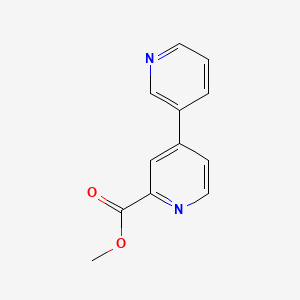

Methyl 3,4'-bipyridine-2'-carboxylate

Description

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 4-pyridin-3-ylpyridine-2-carboxylate |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-7-9(4-6-14-11)10-3-2-5-13-8-10/h2-8H,1H3 |

InChI Key |

YBNLTXJWKHEPLA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,4'-Bipyridine-2'-Carboxylic Acid

A common approach is the esterification of the corresponding carboxylic acid precursor, 3,4'-bipyridine-2'-carboxylic acid, using methanol under acidic conditions. This method is straightforward and yields the methyl ester derivative.

-

- Reflux in methanol with catalytic sulfuric acid or hydrochloric acid

- Inert atmosphere to prevent oxidation

- Reaction time: several hours (e.g., 4–8 hours)

Reaction Scheme:

$$

\text{3,4'-Bipyridine-2'-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow[\text{acid}]{\text{reflux}} \text{this compound} + \text{H}2\text{O}

$$Yield: Typically around 70–80% based on literature precedent for similar bipyridine esters.

Suzuki Coupling for Bipyridine Formation Followed by Esterification

Another synthetic route involves the Suzuki cross-coupling of pyridylboronic acids with halogenated pyridines to construct the bipyridine core, followed by functional group transformations to introduce the methyl ester.

-

- Coupling of 3-pyridylboronic acid with 4-bromo-2-pyridinecarboxylic acid methyl ester or its derivatives under palladium catalysis

- Purification and isolation of this compound

-

- Palladium(0) complexes such as Pd(PPh3)4

- Base such as K2CO3 or Na2CO3

- Solvents like toluene, dioxane, or DMF

- Temperature: 80–110°C

- Reaction time: 12–24 hours

-

- High regioselectivity for 3,4'-bipyridine linkage

- Modular approach allowing substitution pattern variation

Direct Functionalization via C–H Activation

Recent advancements have demonstrated the use of metal-catalyzed C–H activation to functionalize bipyridine derivatives directly, enabling the introduction of carboxylate groups and subsequent esterification in a one-pot or sequential manner.

- Catalysts: Transition metal complexes (e.g., Pd, Rh, or Ru complexes)

- Oxidants: Silver oxide (Ag2O) or other mild oxidants

- Reaction Conditions: Mild heating (60–100°C), inert atmosphere

- Outcomes: Efficient synthesis of substituted bipyridines, including methyl esters, with good yields and selectivity.

Experimental Data and Yields

The following table summarizes representative data for the preparation of methyl bipyridine carboxylates closely related to this compound.

Detailed Research Findings

Oxidation and Esterification: Oxidation of methyl-substituted bipyridines followed by esterification is a viable route for preparing carboxylate esters. For example, oxidation of 4,4'-dimethyl-2,2'-bipyridine with potassium permanganate in acidic aqueous media followed by esterification yields bipyridine dicarboxylic acid derivatives, which can be converted to methyl esters.

Suzuki Coupling Efficiency: The Suzuki coupling approach is well-established for bipyridine synthesis, but the instability of 2-pyridyl boronic acids can limit yields. Advances in ligand design and catalyst systems have improved the coupling efficiency and selectivity for 3,4'-bipyridine derivatives.

C–H Activation: The direct C–H activation method offers a streamlined synthesis, bypassing the need for pre-functionalized boronic acids or halides. This method also allows for late-stage functionalization of bipyridine scaffolds, facilitating the synthesis of methyl esters with high regioselectivity.

Summary and Recommendations

The preparation of this compound can be effectively achieved through:

Acid-catalyzed esterification of the corresponding carboxylic acid precursor, providing a simple and high-yielding method suitable for scale-up.

Suzuki coupling of pyridylboronic acids with halogenated pyridines, followed by esterification, which offers structural modularity but requires careful control of reaction conditions due to the sensitivity of 2-pyridyl boronic acids.

Metal-catalyzed C–H activation strategies that streamline synthesis and improve regioselectivity, representing a modern and efficient approach.

For practical laboratory synthesis, starting from commercially available 3,4'-bipyridine-2'-carboxylic acid and performing esterification under acidic reflux conditions in methanol is recommended for its simplicity and reproducibility.

Chemical Structure Illustration

Below is a schematic representation of this compound:

Pyridine ring A Pyridine ring B

N N

/ \ / \

| | | |

| | | |

\ / \ /

C C

\ /

C - COOCH3 (methyl ester at 2' position on ring B)

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4’-bipyridine-2’-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced bipyridine derivatives .

Scientific Research Applications

Methyl 3,4’-bipyridine-2’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,4’-bipyridine-2’-carboxylate involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can form stable complexes with various metal centers, influencing the reactivity and properties of the metal ions. This coordination can affect molecular targets and pathways, such as catalytic cycles in chemical reactions or interactions with biological molecules .

Comparison with Similar Compounds

Structural Isomerism: 2' vs. 3'-Carboxylate Derivatives

The position of the carboxylate group on the bipyridine skeleton significantly impacts molecular geometry and reactivity. For instance:

- Methyl 3,4'-bipyridine-3'-carboxylate (CAS 1214348-67-0, C₁₂H₁₀N₂O₂, MW 214.22) differs from the target compound only in the ester group’s position (3' vs. 2') .

- [3,4'-Bipyridine]-2'-carboxylic acid (CAS 4392-89-6, C₁₁H₈N₂O₂, MW 200.19) serves as the carboxylic acid precursor to the target methyl ester. The absence of the methyl ester reduces lipophilicity and increases hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .

Ester Group Variation: Methyl vs. Ethyl Derivatives

The alkyl chain length in ester derivatives influences solubility and steric effects:

- Ethyl 3,4'-bipyridine-3'-carboxylate (CAS 1214382-04-3, C₁₃H₁₂N₂O₂, MW 228.25) has an ethyl group instead of methyl, increasing molecular weight and hydrophobicity. This may enhance stability in non-polar solvents but reduce reactivity in polar environments .

Functional Group Substitution: Carboxylic Acid vs. Ester

Replacing the ester with a carboxylic acid group (e.g., 3,4'-bipyridine-3'-carboxylic acid , CAS 4392-89-6) introduces acidity (pKa ~4–5 for similar bipyridine carboxylates), enabling pH-dependent coordination behavior. In contrast, the methyl ester lacks ionizable protons, favoring neutral ligand-metal interactions .

Comparison with 2,2'-Bipyridine Derivatives

Classic ligands like 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy) and 4-carboxylic acid-2,2'-bipyridine (cbpy) exhibit distinct coordination modes due to their symmetrical 2,2'-bipyridine cores and carboxylate groups at the 4,4' or 4 positions. These derivatives are widely used in dye-sensitized solar cells and metal-organic frameworks (MOFs), whereas 3,4'-bipyridine analogs like the target compound may offer asymmetric binding sites for specialized applications .

Data Table: Key Structural and Physical Properties

*Assumed structure based on analogous entries in –4. †Calculated from molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.